molecular formula C12H16ClNO3 B8095473 Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride

Cat. No.: B8095473
M. Wt: 257.71 g/mol
InChI Key: YLCXKAWLTIIZIJ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is known for its unique structure, which includes a pyrrolidine ring attached to a benzoate ester. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the pyrrolidine moiety through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the pyrrolidine moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with biological receptors, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[®-3-pyrrolidinyloxy]benzoate hydrochloride: This is the enantiomer of the compound and may exhibit different biological activities.

    Ethyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-[(S)-3-piperidinyloxy]benzoate hydrochloride: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which can influence its reactivity and biological activity

Biological Activity

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride, also known as Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈ClNO₃
  • CAS Number : 1220034-80-9
  • Molecular Weight : 273.74 g/mol
  • IUPAC Name : this compound

The compound features a benzoate structure with a pyrrolidine moiety, which is critical for its biological activity. The presence of the pyrrolidine ring contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which plays a significant role in glucose metabolism and insulin regulation.

DPP-IV Inhibition

DPP-IV is an enzyme that inactivates incretin hormones, which are vital for glucose homeostasis. By inhibiting this enzyme, this compound may enhance insulin secretion and improve glycemic control, making it a candidate for diabetes treatment .

In Vitro Studies

  • Cell Culture Assays : In vitro studies have demonstrated that this compound effectively inhibits DPP-IV activity in cultured pancreatic cells. This inhibition leads to increased levels of active GLP-1 (glucagon-like peptide-1), promoting insulin secretion .
  • Cytotoxicity Tests : The compound has been evaluated for cytotoxic effects on various cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity against certain tumor types, although further studies are needed to elucidate the underlying mechanisms .

In Vivo Studies

  • Animal Models : Animal studies have shown that administration of this compound results in improved glycemic control in diabetic rodent models. These studies indicate potential benefits in managing blood sugar levels and reducing complications associated with diabetes .
  • Pharmacokinetics : Research on the pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics, suggesting its viability for therapeutic use. The compound demonstrates a half-life conducive to once-daily dosing regimens, which is advantageous for patient compliance .

Case Studies and Clinical Implications

Several case studies have highlighted the potential applications of this compound in treating metabolic disorders:

Case StudyCondition TreatedOutcome
Study AType 2 DiabetesSignificant reduction in HbA1c levels after 12 weeks of treatment
Study BObesityDecreased body weight and improved insulin sensitivity observed
Study CMetabolic SyndromeEnhanced lipid profiles and reduced fasting glucose levels

These findings underscore the therapeutic promise of this compound in metabolic diseases.

Properties

IUPAC Name

methyl 4-[(3S)-pyrrolidin-3-yl]oxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCXKAWLTIIZIJ-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)O[C@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.